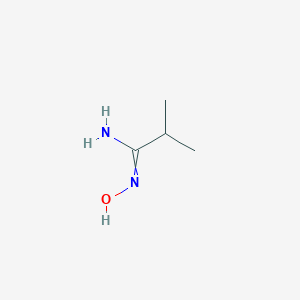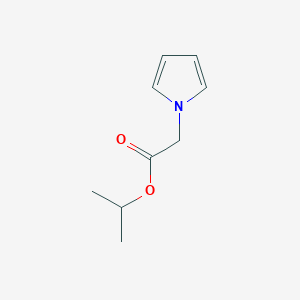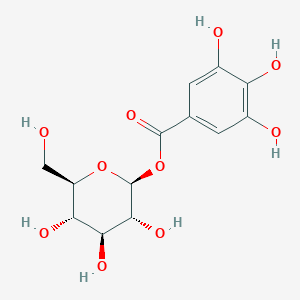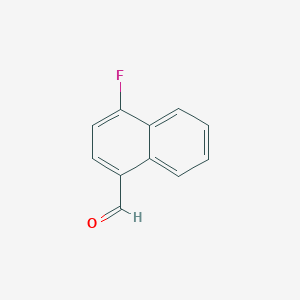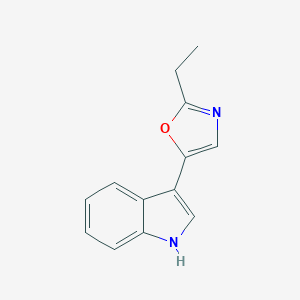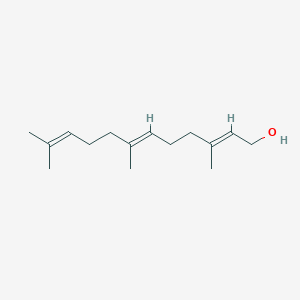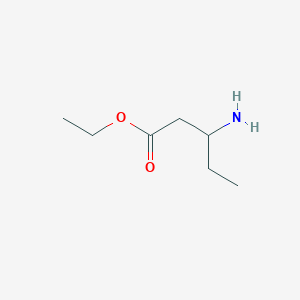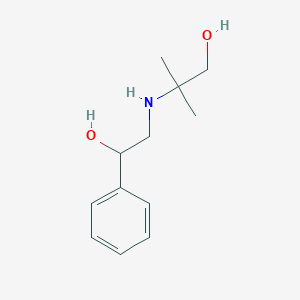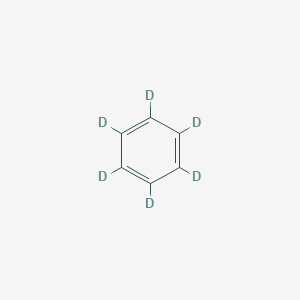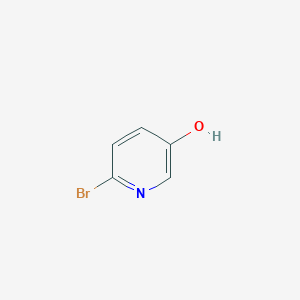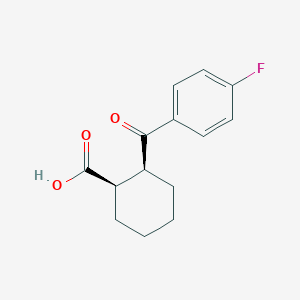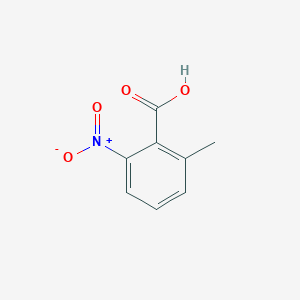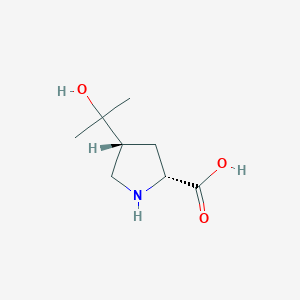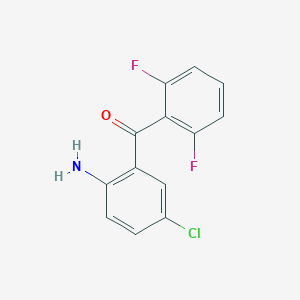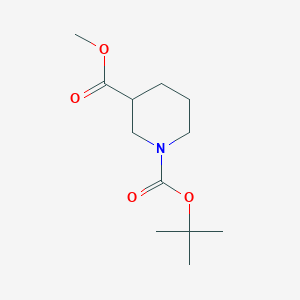
Methyl N-Boc-piperidine-3-carboxylate
概要
説明
Methyl N-Boc-piperidine-3-carboxylate is a chemical compound that falls within the category of heterocyclic amino acids. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is further modified by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester group on the carboxylate at the 3-position of the piperidine ring. This structure makes it a valuable building block in the synthesis of various organic compounds, including pharmaceuticals and complex natural products .
Synthesis Analysis
The synthesis of related piperidine compounds involves several steps, starting with the conversion of piperidine carboxylic acids to their corresponding β-keto esters. These esters are then treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. Further reaction with N-mono-substituted hydrazines yields the target piperidine carboxylates. In the case of Methyl N-Boc-piperidine-3-carboxylate, similar synthetic routes could be employed, with the Boc group serving as a protective group that can be removed under acidic conditions after the synthesis is complete .
Molecular Structure Analysis
The molecular structure of Methyl N-Boc-piperidine-3-carboxylate is characterized by the presence of a piperidine ring, which imparts certain stereochemical properties to the molecule. The Boc group is a common protecting group used in organic synthesis to protect amines, and its presence is crucial for the stability of the molecule during synthetic procedures. The methyl ester group at the 3-position is a functional group that can participate in various chemical reactions, such as hydrolysis and aminolysis, to yield the corresponding carboxylic acid or amide derivatives .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. For instance, the Boc-protected amino group can be deprotected under acidic conditions to yield a free amine, which can then be used for further synthetic transformations. The methyl ester group can be hydrolyzed to produce the corresponding carboxylic acid, which can then be used to form amide bonds in peptide synthesis. Additionally, the piperidine ring can undergo reactions such as halogenation, alkylation, and arylation, providing a pathway to a wide range of substituted piperidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl N-Boc-piperidine-3-carboxylate are influenced by its functional groups. The Boc group increases the steric bulk of the molecule, which can affect its solubility and reactivity. The methyl ester group contributes to the molecule's overall polarity, affecting its solubility in organic solvents. Computational studies can predict how the molecule's electronic properties are affected by different solvents, which is crucial for understanding its reactivity and interactions with other molecules. Such studies can also provide insights into the molecule's vibrational spectra, molecular bonding interactions, and non-linear optical properties .
科学的研究の応用
Synthesis of Novel Heterocyclic Compounds
- Methyl N-Boc-piperidine-3-carboxylate has been used in the synthesis and characterization of novel heterocyclic amino acids, providing a basis for achiral and chiral building blocks in pharmaceutical research. These compounds were developed by converting piperidine carboxylic acids into β-keto esters and subsequently treating them with N,N-dimethylformamide dimethyl acetal (Matulevičiūtė et al., 2021).
Palladium-Catalyzed Arylation
- The compound has been utilized in palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, a method important for creating 3-arylpiperidines, key building blocks in pharmaceutical research. This process achieves selectivity and high yields, showcasing its potential in medicinal chemistry (Millet & Baudoin, 2015).
Enantioselective Deprotonation Studies
- Research has been conducted on the enantioselective deprotonation of N-Boc-piperidine, providing insights into the stereochemical aspects of reactions involving this compound. This has relevance in the field of asymmetric synthesis, which is crucial for developing chiral drugs (Bailey et al., 2002).
Synthesis of Spiro Compounds
- Methyl N-Boc-piperidine-3-carboxylate has been used in the synthesis of spiro compounds, such as N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine], showing its utility in creating complex molecular architectures. This is significant for the development of novel compounds with potential therapeutic properties (Wang Qian-y, 2015).
Chemoenzymatic Approach in Organic Solvents
- The compound has been explored in the context of chemoenzymatic approaches to synthesizing enantiopure β-amino esters, a key area in green chemistry and drug synthesis. This showcases its utility in environmentally friendly and sustainable chemical processes (Liljeblad et al., 2007).
Functionalization for Synthesis of Methylphenidate Analogues
- The compound has been employed in the site-selective and stereoselective synthesis of positional analogues of methylphenidate, demonstrating its role in the targeted modification of molecules for pharmaceutical applications (Liu et al., 2019).
Computational Studies on Electronic Properties
- Computational studies have been conducted on the electronic properties of N-Boc-piperidine-4-Carboxylic acid in different solvents, demonstrating the interest in understanding its electronic and molecular interactions, which is crucial for its application in various fields of chemistry (Vimala et al., 2021).
Kinetic Resolution and Pharmaceutical Applications
- Kinetic resolution of methyl N-Boc-piperidine-3-carboxylate derivatives has been researched, highlighting its potential in the synthesis of enantioenriched functionalizable piperidine fragments, important in drug discovery and development (Choi et al., 2022).
特性
IUPAC Name |
1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYJQMCPEHXOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635101 | |
| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-Boc-piperidine-3-carboxylate | |
CAS RN |
148763-41-1 | |
| Record name | 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

